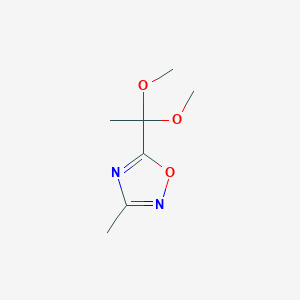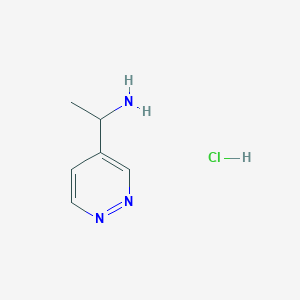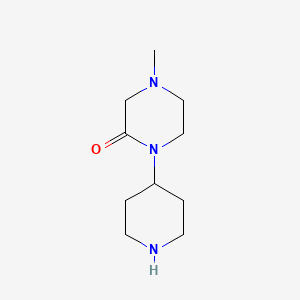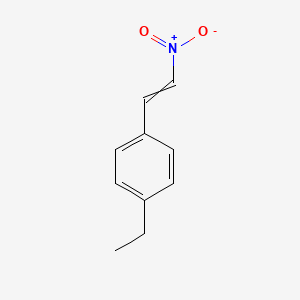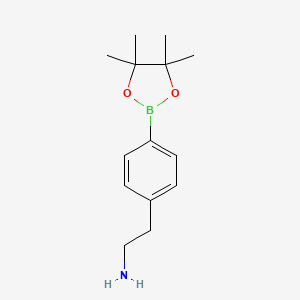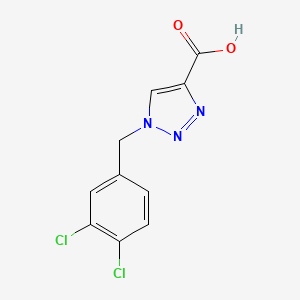
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, specific information about the molecular structure of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is not available .
Chemical Reactions Analysis
The chemical reactions involving “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” are not well-documented .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and solubility. Unfortunately, specific information about the physical and chemical properties of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is not available .
Scientific Research Applications
Crystallography and Structural Analysis
Research into the crystal structure of related triazole compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid, highlights the importance of these molecules in understanding the physicochemical properties and potential bioactivity of triazole derivatives. These studies provide foundational knowledge for the design of new molecules with enhanced stability and bioactivity (Hu Yong-zhou, 2008).
Synthesis of Peptidomimetics and Biologically Active Compounds
Triazole derivatives, including those similar to 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, are utilized in the synthesis of peptidomimetics and biologically active compounds. This is achieved through protocols involving ruthenium-catalyzed cycloaddition processes, demonstrating the triazole scaffold's versatility in drug discovery and development (S. Ferrini et al., 2015).
Development of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using triazole derivatives showcases the potential for creating a wide range of materials with significant biological activities. These activities include antimicrobial and anti-inflammatory properties, further underlining the triazole scaffold's utility in medicinal chemistry (H. Mohamed et al., 2020).
Future Directions
Future research could focus on elucidating the synthesis process, molecular structure, mechanism of action, and physical and chemical properties of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid”. Additionally, studies could investigate its potential applications in various fields, such as medicine or materials science .
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANORVHFLMHJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



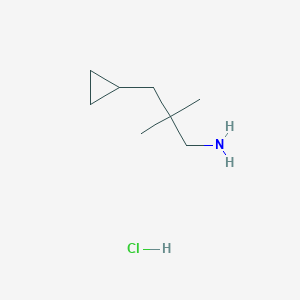

![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)


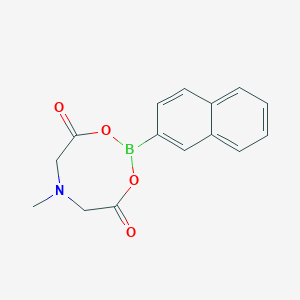
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)
